Cas no 1704231-64-0 (5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-アミノ-1-(ブト-2-エン-1-イル)-1,2,3,4-テトラヒドロピリミジン-2,4-ジオンは、ピリミジンジオン骨格を有する有機化合物です。この化合物は、アミノ基とブテニル基の特徴的な構造を兼ね備えており、医薬品中間体や生物活性化合物の合成において有用な前駆体としての応用が期待されます。特に、分子内に複数の反応性官能基を有することから、選択的修飾が可能であり、創薬研究における構造多様化に適しています。また、飽和および不飽和炭素鎖の組み合わせにより、分子の剛性と柔軟性のバランスが調整可能な点が特長です。

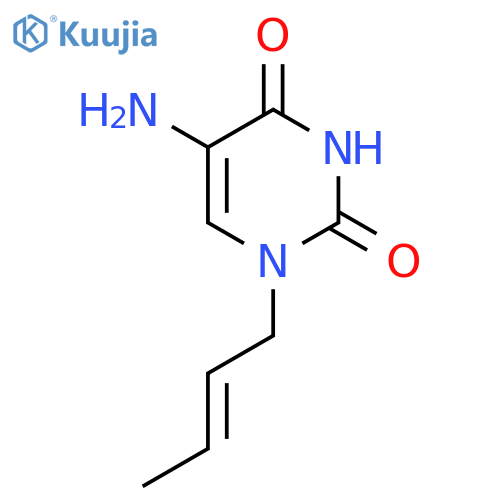

1704231-64-0 structure

商品名:5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 1704231-64-0

- EN300-1105710

-

- インチ: 1S/C8H11N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h2-3,5H,4,9H2,1H3,(H,10,12,13)/b3-2+

- InChIKey: VUACKWXRZLUAHL-NSCUHMNNSA-N

- ほほえんだ: O=C1NC(C(=CN1C/C=C/C)N)=O

計算された属性

- せいみつぶんしりょう: 181.085126602g/mol

- どういたいしつりょう: 181.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 75.4Ų

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1105710-2.5g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 95% | 2.5g |

$1370.0 | 2023-10-27 | |

| Enamine | EN300-1105710-0.05g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 95% | 0.05g |

$587.0 | 2023-10-27 | |

| Enamine | EN300-1105710-1g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 95% | 1g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1105710-0.25g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 95% | 0.25g |

$642.0 | 2023-10-27 | |

| Enamine | EN300-1105710-5.0g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 5g |

$3189.0 | 2023-05-24 | ||

| Enamine | EN300-1105710-5g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 95% | 5g |

$2028.0 | 2023-10-27 | |

| Enamine | EN300-1105710-0.1g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 95% | 0.1g |

$615.0 | 2023-10-27 | |

| Enamine | EN300-1105710-10.0g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 10g |

$4729.0 | 2023-05-24 | ||

| Enamine | EN300-1105710-0.5g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 95% | 0.5g |

$671.0 | 2023-10-27 | |

| Enamine | EN300-1105710-1.0g |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |

1704231-64-0 | 1g |

$1100.0 | 2023-05-24 |

5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1704231-64-0 (5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量